5-Bromo-1,2-dimethoxy-3-selenocyanatobenzene
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Overview
Description
5-Bromo-1,2-dimethoxy-3-selenocyanatobenzene is an organoselenium compound with the molecular formula C9H8BrNO2Se It is a derivative of benzene, featuring bromine, methoxy, and selenocyanate functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1,2-dimethoxy-3-selenocyanatobenzene typically involves electrophilic aromatic substitution reactionsThe reaction conditions often require the presence of a catalyst and controlled temperature to ensure the selective substitution of the desired positions on the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar electrophilic aromatic substitution reactions. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1,2-dimethoxy-3-selenocyanatobenzene undergoes various chemical reactions, including:
Oxidation: The selenocyanate group can be oxidized to form seleninic acid derivatives.
Reduction: The bromine and selenocyanate groups can be reduced under specific conditions.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Seleninic acid derivatives.
Reduction: Dehalogenated and deselenocyanated products.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
5-Bromo-1,2-dimethoxy-3-selenocyanatobenzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organoselenium compounds.
Biology: Investigated for its potential biological activities, including antioxidant and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the development of novel materials and catalysts
Mechanism of Action
The mechanism of action of 5-Bromo-1,2-dimethoxy-3-selenocyanatobenzene involves its interaction with molecular targets through its functional groups. The selenocyanate group can undergo redox reactions, influencing cellular oxidative stress pathways. The bromine and methoxy groups contribute to the compound’s reactivity and ability to form stable intermediates during chemical reactions .
Comparison with Similar Compounds
Similar Compounds
1-Bromo-3,5-dimethoxybenzene: Similar structure but lacks the selenocyanate group.
5-Bromo-2,3-dimethoxy-6-methyl-1,4-benzoquinone: Contains similar functional groups but differs in the overall structure and oxidation state.
Uniqueness
5-Bromo-1,2-dimethoxy-3-selenocyanatobenzene is unique due to the presence of the selenocyanate group, which imparts distinct chemical reactivity and potential biological activities not found in its analogs .
Properties
Molecular Formula |
C9H8BrNO2Se |
---|---|
Molecular Weight |
321.04 g/mol |
IUPAC Name |
(5-bromo-2,3-dimethoxyphenyl) selenocyanate |
InChI |
InChI=1S/C9H8BrNO2Se/c1-12-7-3-6(10)4-8(14-5-11)9(7)13-2/h3-4H,1-2H3 |
InChI Key |
CIVIZZUUSFIRLI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC(=C1)Br)[Se]C#N)OC |
Origin of Product |
United States |
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